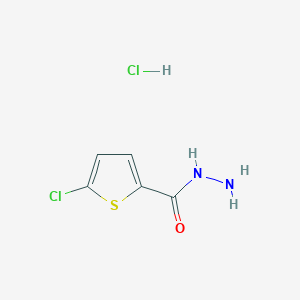

5-Chlorothiophene-2-carbohydrazide hydrochloride

CAS No.:

Cat. No.: VC13768831

Molecular Formula: C5H6Cl2N2OS

Molecular Weight: 213.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6Cl2N2OS |

|---|---|

| Molecular Weight | 213.08 g/mol |

| IUPAC Name | 5-chlorothiophene-2-carbohydrazide;hydrochloride |

| Standard InChI | InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H |

| Standard InChI Key | NKRUOCYACLBIPT-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Cl)C(=O)NN.Cl |

| Canonical SMILES | C1=C(SC(=C1)Cl)C(=O)NN.Cl |

Introduction

Structural and Physicochemical Properties

The hydrochloride salt of 5-chlorothiophene-2-carbohydrazide derives from the parent carbohydrazide through protonation of the hydrazide nitrogen, enhancing its stability and solubility. Key characteristics include:

Molecular Architecture

-

Molecular Formula: Likely (parent carbohydrazide: ).

-

Functional Groups: Thiophene ring (chlorinated at C5), carbohydrazide (-CONHNH), and hydrochloride (-HCl).

-

Structural Analogs: 5-Chloro-2-thiophenecarboxylic acid (precursor to anticoagulants like rivaroxaban) , 5-bromo-2-thiophenecarbohydrazide.

Physicochemical Data

The hydrochloride form likely exhibits improved crystallinity and handling properties compared to the free base, critical for pharmaceutical formulation .

Synthetic Methodologies

The synthesis of 5-chlorothiophene-2-carbohydrazide hydrochloride involves sequential functionalization of the thiophene backbone, followed by salt formation.

Chlorination and Carboxylation

A patented one-pot method for 5-chloro-2-thiophenecarboxylic acid synthesis (CAS 42518-98-9) provides a template :

-

Chlorination: 2-Thiophenecarboxaldehyde reacts with chlorine gas () at -5–25°C to form 5-chloro-2-thiophenecarboxaldehyde .

-

Oxidation: The aldehyde intermediate undergoes haloform reaction with sodium hypochlorite () in alkaline conditions, yielding 5-chloro-2-thiophenecarboxylic acid .

Hydrazide Formation and Salt Preparation

-

Carbohydrazide Synthesis: Reacting 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate () in ethanol produces 5-chlorothiophene-2-carbohydrazide.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid () in anhydrous conditions yields the final product.

Critical Parameters:

-

Purification: Recrystallization from ethanol/water mixtures enhances purity.

Pharmacological Activity and Mechanisms

While direct studies on the hydrochloride salt are scarce, its parent compound exhibits notable bioactivity:

Antitumor Activity

-

In Vitro Efficacy: Inhibits proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values <50 µM.

-

Mechanism: Induces apoptosis via mitochondrial pathway activation (caspase-3/9 upregulation).

Antimicrobial Properties

-

Broad-Spectrum Activity: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

-

Synergy: Enhances β-lactam antibiotic efficacy against methicillin-resistant S. aureus (MRSA).

Structure-Activity Relationships (SAR)

Industrial and Research Applications

Pharmaceutical Intermediates

-

Anticoagulant Synthesis: Analogous to 5-chloro-2-thiophenecarbonyl chloride, a precursor to rivaroxaban .

-

Anticancer Agents: Serves as a scaffold for kinase inhibitors targeting EGFR and VEGFR.

Material Science

-

Coordination Polymers: The hydrazide moiety chelates metal ions (e.g., Cu, Zn) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume